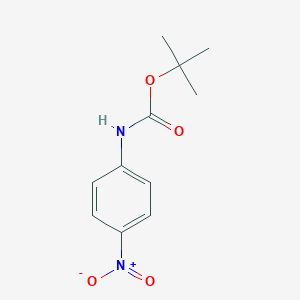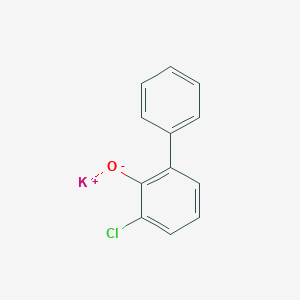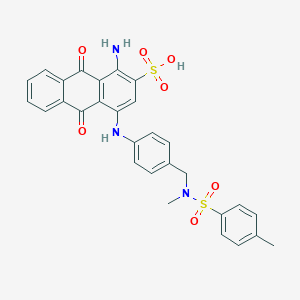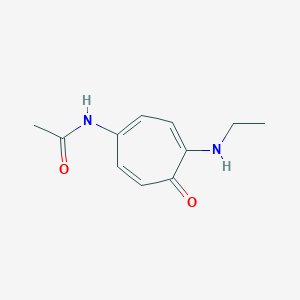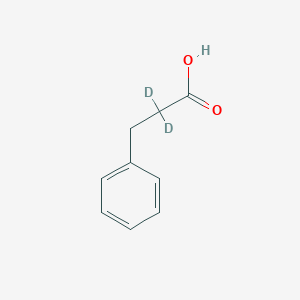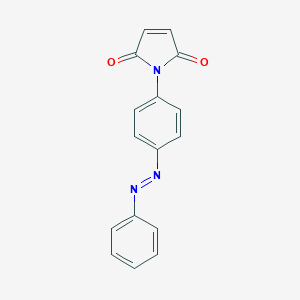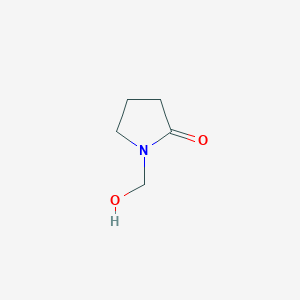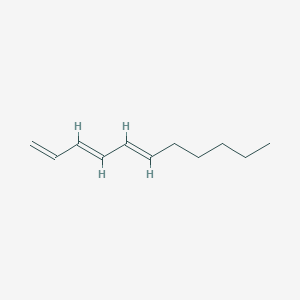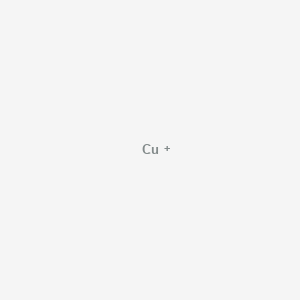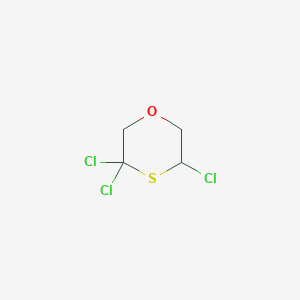
3,3,5-Trichloro-1,4-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trichloro-1,4-oxathiane, also known as TCOT, is a heterocyclic organic compound that contains a sulfur atom and three chlorine atoms. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trichloro-1,4-oxathiane is not fully understood, but it is believed to be due to its ability to form covalent bonds with proteins and enzymes. This can lead to the inhibition of enzyme activity and the disruption of cellular processes.
Efectos Bioquímicos Y Fisiológicos
3,3,5-Trichloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3,5-Trichloro-1,4-oxathiane is its ease of synthesis, which allows for the production of large quantities in the laboratory. However, 3,3,5-Trichloro-1,4-oxathiane is highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research and development of 3,3,5-Trichloro-1,4-oxathiane. One potential area of research is the development of new antibiotics based on 3,3,5-Trichloro-1,4-oxathiane's antimicrobial properties. Another area of research is the development of new materials based on 3,3,5-Trichloro-1,4-oxathiane's unique properties, such as its ability to form covalent bonds with proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of 3,3,5-Trichloro-1,4-oxathiane and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,3,5-Trichloro-1,4-oxathiane can be achieved through the reaction of 1,3-dichloro-2-propanol with sulfur in the presence of a catalyst. The product obtained is then treated with a base to form 3,3,5-Trichloro-1,4-oxathiane. This method has been widely used in the laboratory to produce 3,3,5-Trichloro-1,4-oxathiane in large quantities.
Aplicaciones Científicas De Investigación
3,3,5-Trichloro-1,4-oxathiane has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3,5-Trichloro-1,4-oxathiane has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal sulfides.
Propiedades
Número CAS |
18327-93-0 |
|---|---|
Nombre del producto |
3,3,5-Trichloro-1,4-oxathiane |
Fórmula molecular |
C4H5Cl3OS |
Peso molecular |
207.5 g/mol |
Nombre IUPAC |
3,3,5-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2 |
Clave InChI |
WKUWAKMHKSGDGZ-UHFFFAOYSA-N |
SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
SMILES canónico |
C1C(SC(CO1)(Cl)Cl)Cl |
Sinónimos |
3,3,5-Trichloro-1,4-oxathiane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



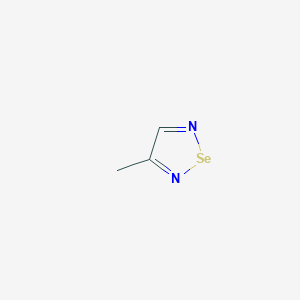
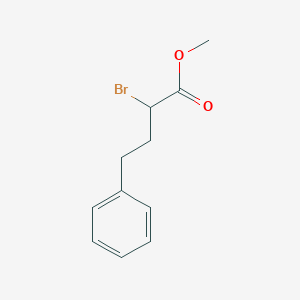
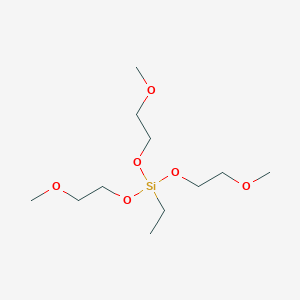
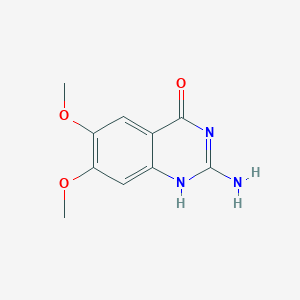
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
